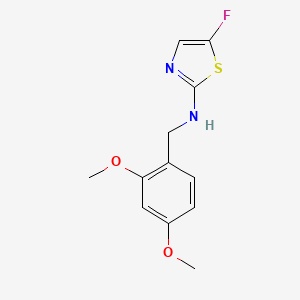

N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring substituted with a fluorine atom and a benzyl group that is further substituted with two methoxy groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic synthesis, medicinal chemistry, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions, where a suitable benzyl halide reacts with the thiazole derivative.

Methoxylation: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Amine Alkylation and Acylation

The secondary amine group in N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine can undergo alkylation or acylation under standard conditions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields tertiary amines .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amides .

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Alkylation | R-X, Base | Polar aprotic solvent, 25–60°C | N-Alkylated derivative |

| Acylation | R-COCl | Room temperature, base (e.g., Et₃N) | Amide derivative |

Protecting Group Removal

The 2,4-dimethoxybenzyl (Dmb) group is acid-labile. Deprotection typically involves:

-

Acidic Cleavage : Trifluoroacetic acid (TFA) or HCl in dioxane at 0–25°C removes the Dmb group, regenerating the primary amine .

Example Reaction :

This compoundTFA, DCM5-Fluorothiazol-2-amine+2,4-Dimethoxybenzyl cation

Key Data :

-

Stability : Dmb remains intact under basic and nucleophilic conditions but degrades rapidly in acidic media .

-

Yield : >90% deprotection efficiency reported for analogous Dmb-protected amines .

Electrophilic Aromatic Substitution on Thiazole

The 5-fluorothiazole ring may undergo electrophilic substitution, though the electron-withdrawing fluorine substituent deactivates the ring. Reactions are typically limited to positions activated by the amine:

-

Nitration : Requires harsh conditions (HNO₃/H₂SO₄) at elevated temperatures.

-

Halogenation : Bromination or chlorination at the 4-position of thiazole is plausible but not documented for this compound.

Nucleophilic Reactions at the Thiazole Ring

The electron-deficient thiazole ring can participate in nucleophilic aromatic substitution (NAS) at the 2-position, though steric hindrance from the Dmb group may limit reactivity.

Example :

This compound+NaSH→2-Mercaptothiazole derivative

Cross-Coupling Reactions

The fluorine atom on the thiazole ring enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), though no specific examples are reported for this compound.

Potential Reaction :

5-Fluorothiazol-2-amine+Arylboronic acidPd(PPh₃)₄, Base5-Arylthiazol-2-amine

Stability Under Oxidative and Reductive Conditions

Wissenschaftliche Forschungsanwendungen

N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic areas.

Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2,4-Dimethoxybenzyl)thiazol-2-amine: Lacks the fluorine atom, which may result in different chemical and biological properties.

5-Fluorothiazol-2-amine: Lacks the benzyl group, which may affect its solubility and reactivity.

N-(2,4-Dimethoxybenzyl)-thiazol-2-amine: Similar structure but without the fluorine atom, leading to different electronic and steric effects.

Uniqueness

N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine is unique due to the combination of the fluorine atom and the 2,4-dimethoxybenzyl group. This combination imparts distinct electronic, steric, and lipophilic properties, making it a valuable compound for various scientific and industrial applications.

Biologische Aktivität

N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article examines the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

This compound is characterized by its thiazole core, which is known for its diverse biological activities. The presence of the 5-fluoro substituent and the 2,4-dimethoxybenzyl group enhances its pharmacological potential. The thiazole ring is a common motif in many bioactive compounds, contributing to their ability to interact with various biological targets.

Antibacterial Activity

The antibacterial properties of thiazole derivatives have been widely documented. In a comparative study, it was found that thiazole compounds exhibit significant activity against various bacterial strains. For instance, compounds similar to this compound demonstrated effectiveness against resistant strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity Comparison

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL |

| Similar Thiazole Derivative | Escherichia coli | 16 µg/mL |

| Reference Compound (Ciprofloxacin) | Klebsiella pneumoniae | 0.5 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Research indicates that similar thiazole derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer) .

Case Study: Cytotoxic Effects

In a study involving the evaluation of cytotoxicity against multiple cancer cell lines, compounds structurally related to this compound showed varying degrees of potency:

- MDA-MB-231 : IC50 = 12 µM

- HT-29 : IC50 = 15 µM

- A431 : IC50 = 10 µM

These results suggest that the compound may act through mechanisms such as cell cycle arrest and induction of apoptosis, as evidenced by increased sub-G1 cell populations in flow cytometry analyses .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- DNA Gyrase Inhibition : Similar compounds have shown moderate to high inhibitory effects on DNA gyrase, an essential enzyme for bacterial DNA replication .

- Apoptosis Induction : The compound may promote apoptosis through the intrinsic pathway by activating caspases and altering mitochondrial membrane potential .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with its biological targets. These studies suggest favorable binding affinities with key proteins involved in cancer progression and bacterial resistance mechanisms.

Table 2: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|

| DNA Gyrase | -9.3 | Hydrogen bonds and hydrophobic interactions |

| Caspase 3 | -8.7 | Ionic interactions |

Eigenschaften

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-5-fluoro-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2S/c1-16-9-4-3-8(10(5-9)17-2)6-14-12-15-7-11(13)18-12/h3-5,7H,6H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPVMLIIPGNCFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC2=NC=C(S2)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.